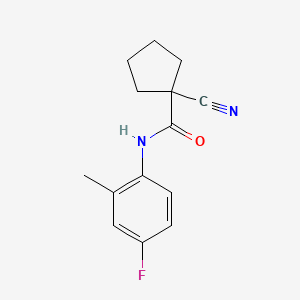![molecular formula C11H9N5OS B7463026 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is a novel tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In
作用機序
The exact mechanism of action of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to have antioxidant activity, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One of the main advantages of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is its versatility in various fields, including medicinal chemistry and materials science. Its simple synthesis method and low cost make it an attractive candidate for large-scale production. However, one of the limitations of this compound is its limited water solubility, which may affect its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for the research and development of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine. In medicinal chemistry, further studies are needed to elucidate its exact mechanism of action and optimize its therapeutic efficacy. In materials science, this compound can be further explored as a building block for the synthesis of new functional materials with specific properties. Additionally, its potential as an antibiotic and antioxidant agent can be further investigated. Finally, the development of new formulations and delivery systems can help overcome its limited water solubility and enhance its therapeutic potential.
Conclusion:
In conclusion, 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and microbiology. Its simple synthesis method, low cost, and versatile properties make it an attractive candidate for further research and development. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
合成法
The synthesis of 6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine involves the reaction of 4-methylthiophenol with 2,3-dichloropyridazine to obtain 4-(2,3-dichloropyridazin-4-ylthio)toluene. This intermediate is then subjected to a cyclization reaction with sodium azide to yield the desired compound. The synthesis method is simple, cost-effective, and can be easily scaled up for large-scale production.
科学的研究の応用
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In materials science, this compound has been used as a building block for the synthesis of new functional materials, including metal-organic frameworks and polymers. Its unique tetrazole-based structure makes it an attractive candidate for the development of new materials with specific properties, such as high surface area and catalytic activity.
特性
IUPAC Name |
6-(4-methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-18-9-4-2-8(3-5-9)17-11-7-6-10-12-14-15-16(10)13-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFPWYKSWYFIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=NN3C(=NN=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)